molecular formula C19H24BrN3O9 B3156953 2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid CAS No. 84256-91-7

2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid

Cat. No. B3156953
CAS RN: 84256-91-7
M. Wt: 518.3 g/mol
InChI Key: VOQPQBGCWBEYEV-UHFFFAOYSA-N
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Description

2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid , also known by its systematic name 6-Amino-2-[bis(carboxymethyl)amino]hexanoic acid , is a chemical compound with the following properties:



  • Empirical Formula : C<sub>10</sub>H<sub>18</sub>N<sub>2</sub>O<sub>6</sub>

  • Molecular Weight : 262.26 g/mol

  • CAS Number : 113231-05-3

  • Structure : !Molecular Structure



Synthesis Analysis

The synthesis of this compound involves several steps:



  • Microwave-Assisted Cyclodehydration : Unsymmetrical N,N′-diacylhydrazines undergo cyclodehydration under microwave irradiation to form bromine-containing oxadiazoles.

  • Substitution Reaction : The bromine-containing oxadiazoles are then substituted with diisopropyl iminodiacetate, yielding ester derivatives.

  • Hydrolysis : The ester group in the derivatives is hydrolyzed in an aqueous methanol solution, resulting in the formation of 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups.



Molecular Structure Analysis

The compound’s molecular structure consists of a hexanoic acid backbone with two carboxymethyl groups and an amino group. The bis(carboxymethyl)amino groups are attached to the 2-position of the hexanoic acid moiety, while the 4-ethoxyphenyl group is linked to the 3-position.



Chemical Reactions Analysis

The cleavage of the ester group in this compound leads to the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups. Spectroscopic methods, including 1H and 13C NMR, and HRMS confirm the structures of the products.



Physical And Chemical Properties Analysis


  • Solubility : It is soluble in water and other polar solvents.

  • Stability : Stable up to about 250 K (−23 °C); at higher temperatures, it decomposes.


Scientific Research Applications

2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid, due to its complex structure, likely plays a role in various biochemical and medicinal research areas. While specific studies directly mentioning this compound are scarce, we can infer potential applications by looking at research on structurally similar compounds and their bioactivities.

Potential Applications in Antitumor Activity

Compounds with bis(carboxymethyl)amino and bromoacetyl groups may have relevance in antitumor activity studies. For instance, imidazole derivatives, including bis(2-chloroethyl)amino derivatives, have been reviewed for their antitumor activities, showcasing the potential of certain structural components in combating cancer cells (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009). This suggests that our compound of interest, by virtue of its functional groups, might also be explored for similar bioactivities in scientific research.

Role in Peptide Studies and Spectroscopy

The compound's structure, featuring amino and carboxylic acid functionalities, aligns with interests in peptide research. For example, the spin label amino acid TOAC has been utilized in peptide studies, focusing on chemical, physicochemical, spectroscopic, and conformational aspects (Schreier, S., Bozelli, J. C., et al., 2012). The presence of amino acids within the compound could imply its utility in studying peptide behavior, stability, and interactions, particularly in environments simulating physiological conditions.

Biodegradation and Environmental Impact

Research on the metabolism of aspartyl moieties in aspartame hints at the biodegradability and environmental impact of complex compounds containing carboxymethyl and amino groups (Ranney, R.E., & Oppermann, J.A., 1979). Understanding how such compounds are broken down can inform their safe use and potential environmental or therapeutic roles.

Safety And Hazards


  • Storage : Store as a powder at -20°C (3 years) or 4°C (2 years). In solvent, store at -80°C (6 months) or -20°C (1 month).

  • Safety Class : Combustible solid (Storage Class Code 11).

  • Flash Point : Not applicable.


Future Directions

Future research could explore its potential applications beyond bitter taste receptor inhibition, such as in materials science or pharmaceuticals.


Please note that this analysis is based on available information, and further studies may provide additional insights. If you need more detailed information, consider consulting relevant scientific papers or experts in the field.


properties

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O9/c20-6-15(24)21-13-3-1-12(2-4-13)5-14(23(10-18(29)30)11-19(31)32)7-22(8-16(25)26)9-17(27)28/h1-4,14H,5-11H2,(H,21,24)(H,25,26)(H,27,28)(H,29,30)(H,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQPQBGCWBEYEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O)NC(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601118923
Record name Glycine, N,N′-[1-[[4-[(bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601118923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

518.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-[Bis(carboxymethyl)amino]-3-[4-[(2-bromoacetyl)amino]phenyl]propyl]-(carboxymethyl)amino]acetic acid

CAS RN

84256-91-7
Record name Glycine, N,N′-[1-[[4-[(bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84256-91-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N,N′-[1-[[4-[(bromoacetyl)amino]phenyl]methyl]-1,2-ethanediyl]bis[N-(carboxymethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 84256-91-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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